![molecular formula C15H15NO3S B187415 Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate CAS No. 122835-45-4](/img/structure/B187415.png)
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic compound with a thiophene ring structure. This compound is known for its diverse biological activities and is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, often involves multi-step reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base . The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Chemical Synthesis
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can be synthesized through a one-pot reaction involving ethyl cyanoacetate, elemental sulfur, and acetylacetone in the presence of a suitable catalyst. The reaction typically yields the compound with moderate efficiency (52% yield) and is characterized by specific spectral data such as IR and NMR, which confirm the structure of the synthesized compound .
Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against human tumor cell lines. In vitro studies have shown that it can induce cell growth inhibition at certain concentrations, suggesting its potential as an anticancer agent. The growth inhibition concentrations (GI50) were measured using assays that assess cell viability after exposure to the compound .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The thiophene core contributes to the compound's ability to conduct electricity and its stability under operational conditions .
Dyes and Pigments
The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability and resistance to fading enhance their utility in these fields .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the acetyl group at the 5-position.
Ethyl 5-acetyl-2-amino-3-carboxylate: Similar structure but lacks the phenyl group at the 4-position.
Uniqueness
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is unique due to the presence of both the acetyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an acetyl group, an amino group, and a phenyl group. This unique structure contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and enhance its biological efficacy.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and related damage. This property is crucial in preventing various diseases linked to oxidative damage .
- Anticancer Effects : this compound has been investigated for its potential anticancer properties. Research suggests it may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both microbial and cancerous cells.
- Induction of Apoptosis : Through signaling pathways associated with cell survival and death, it can trigger apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-amino-4-phenylthiophene-3-carboxylate | C₁₃H₁₃NO₂S | Lacks the acetyl group at the 5-position; different biological activity profile. |
Ethyl 5-acetyl-2-amino-3-carboxylate | C₁₃H₁₃NO₃S | Lacks the phenyl group at the 4-position; reduced interaction potential. |
3-(2-Chlorobenzoyl)-5-methylthiophene-2-carboxylic acid | C₁₄H₁₁ClO₃S | Focused on anti-inflammatory properties; different target interactions. |
The presence of both the acetyl and phenyl groups in this compound enhances its ability to interact with various biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of thiophene derivatives, including this compound:
- Antimicrobial Study : A study published in Pharmaceuticals reported that this compound exhibited significant antimicrobial activity against multiple strains of bacteria, indicating its potential as a therapeutic agent for infectious diseases .
- Anticancer Research : Research conducted on cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis, suggesting promising applications in oncology .
- Inflammation Model : In vivo studies showed that this compound reduced inflammation markers in animal models, supporting its use for inflammatory conditions .
Properties
IUPAC Name |
ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)12-11(10-7-5-4-6-8-10)13(9(2)17)20-14(12)16/h4-8H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPUMWFWQWPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559376 | |
Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122835-45-4 | |
Record name | Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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